methyl 2-{2-[(3-methylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide
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Description
Methyl 2-{2-[(3-methylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide is a useful research compound. Its molecular formula is C25H22N2O5S and its molecular weight is 462.52. The purity is usually 95%.
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Mechanism of Action
Target of Action
It shares structural similarities with tolfenamic acid , a non-steroidal anti-inflammatory drug (NSAID). Tolfenamic acid is known to inhibit cyclooxygenases (EC 1.14.99.1), enzymes that play a crucial role in the inflammatory response .
Mode of Action
This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, given its potential role as a cyclooxygenase inhibitor . By blocking the conversion of arachidonic acid to prostaglandins, it could disrupt the signaling processes that lead to inflammation and pain.
Result of Action
The molecular and cellular effects of this compound’s action would likely involve a reduction in the production of prostaglandins, leading to decreased inflammation and pain, similar to the effects of tolfenamic acid . .
Properties
IUPAC Name |
methyl 2-[2-(3-methylanilino)-2-oxoethyl]-1,1-dioxo-4-phenyl-1λ6,2-benzothiazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5S/c1-17-9-8-12-19(15-17)26-22(28)16-27-24(25(29)32-2)23(18-10-4-3-5-11-18)20-13-6-7-14-21(20)33(27,30)31/h3-15H,16H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTNSXSYJXHRCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=C(C3=CC=CC=C3S2(=O)=O)C4=CC=CC=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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